Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo-

Vue d'ensemble

Description

Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo-, is a complex fluorinated compound, notable for its unique structural and chemical properties. It falls under the category of polyfluorinated alkyl groups with significant applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of this compound and related fluorinated pentanes involves intricate organic synthesis techniques. For instance, a study by Raj et al. (2008) discusses the synthesis of a related beta-diketone compound with polyfluorinated alkyl groups, showcasing the complexity of synthesizing such fluorinated compounds (Raj, Biju, & Reddy, 2008).

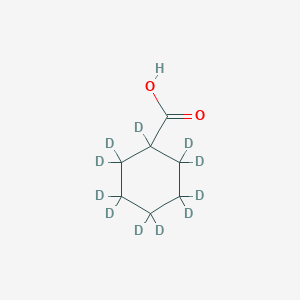

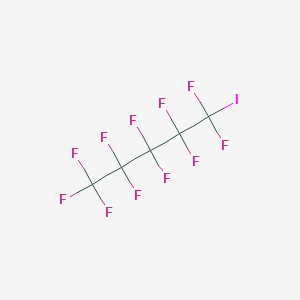

Molecular Structure Analysis

The molecular structure of fluorinated pentanes, including the subject compound, is characterized by a combination of fluorine atoms and hydrocarbon chains. The presence of fluorine significantly alters the electronic and spatial configuration of these molecules. A study by Atovmyan et al. (1984) on nitro derivatives of pentane provides insight into the structural aspects of similar compounds (Atovmyan, Golovina, Eremenko, Zhitomirskaya, Oreshko, & Fadeev, 1984).

Chemical Reactions and Properties

Fluorinated pentanes, including the compound , exhibit unique reactivity due to the presence of fluorine atoms. For example, Katsushima et al. (1980) describe the rearrangement and reaction behaviors of related pentane derivatives, highlighting the influence of fluorine on chemical reactivity (Katsushima, Yamaguchi, Kawanisi, & Ōsawa, 1980).

Physical Properties Analysis

The physical properties of fluorinated pentanes are markedly different from their non-fluorinated counterparts. These differences are primarily due to the high electronegativity and small size of fluorine atoms, affecting properties like boiling point, density, and solubility. The work of Okada et al. (2008) on similar fluorinated compounds provides a context for understanding these physical property variations (Okada, Ota, Sonoda, Muro, Shibata, & Médebielle, 2008).

Chemical Properties Analysis

The chemical properties of these fluorinated pentanes are influenced by the high stability and reactivity of the C-F bond. This aspect is crucial in various chemical transformations and applications. The study by Katsushima et al. (1980) on oxymetallation reactions of similar compounds sheds light on the chemical behavior typical of fluorinated pentanes (Katsushima, Yamaguchi, Iemura, & Kawanisi, 1980).

Applications De Recherche Scientifique

Fluorine Chemistry Research in fluorine chemistry has utilized derivatives like 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- for producing fluorohydrocarbons, which have various applications in industrial and pharmaceutical chemistry. For instance, the alkylation of perfluoro-2-methyl-2-pentylcarbanion with alkyl and allyl halides has been studied to yield novel fluorohydrocarbon structures (Dmowski & Woźniacki, 1987).

Catalysis and Reactions The catalytic hydrodefluorination of C(sp3)-F bonds in compounds like fluoropentane demonstrates another application area, where certain catalysts have been used to convert fluropentane to pentane. Such reactions are fundamental in understanding and manipulating molecular structures for various scientific purposes (Scott, Çelenligil-Çetin, & Ozerov, 2005).

High Energy Density Materials In the field of defense and energy, pentane derivatives have been studied for their potential as high energy density materials (HEDMs). Theoretical studies on polynitrobicyclo[1.1.1]pentanes, for instance, have revealed promising energetic characteristics and stability, which could be beneficial in defense applications (Ghule et al., 2011).

Medicinal Chemistry In medicinal chemistry, the structural motifs of pentane derivatives, such as bicyclo[1.1.1]pentanes, have been increasingly utilized for their physicochemical properties and as functional group bioisosteres. These small aliphatic rings offer distinct advantages in drug design, demonstrating the versatility of pentane derivatives in this domain (Bauer et al., 2021).

Safety And Hazards

Unfortunately, I couldn’t find specific information on the safety and hazards of “Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo-” from the sources available to me.

Orientations Futures

I couldn’t find specific information on the future directions of “Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo-” from the sources available to me.

Please note that this information is based on the sources available to me and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or literature.

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F11I/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEJJSGJNCSQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)I)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060936 | |

| Record name | 1-Iodoperfluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- | |

CAS RN |

638-79-9 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-iodopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodoundecafluoropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodoperfluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-IODOUNDECAFLUOROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHY4SX6N97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.